molecular formula C24H20N2O5 B2818507 [4-[(4-Acetamidophenyl)iminomethyl]phenyl] 2-acetyloxybenzoate CAS No. 611173-88-7

[4-[(4-Acetamidophenyl)iminomethyl]phenyl] 2-acetyloxybenzoate

Cat. No. B2818507
CAS RN: 611173-88-7
M. Wt: 416.433
InChI Key: IFVYEMGMFBQTGG-MFKUBSTISA-N
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Description

The compound appears to contain several functional groups, including an imine group (C=N), an acetamido group (NHCOCH3), and a benzoate ester group (COOC6H5). These functional groups suggest that the compound could have a variety of chemical properties and could participate in a range of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imine group could be formed through a condensation reaction between an amine and a carbonyl compound. The acetamido group could be introduced through acetylation of an amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic rings would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imine group could hydrolyze to give a carbonyl and an amine. The ester group could undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar functional groups, while its melting and boiling points would depend on the size and shape of the molecule .

Scientific Research Applications

Photolysis and Thermolysis

A study by Hiroshi Takeuchi and Kikuhiko Koyama (1982) explored the photolysis and thermolysis of phenyl azide in acetic acid, yielding products including 2- and 4-acetamidophenyl acetates and acetamidophenols, among others. This research demonstrates the chemical reactivity and potential applications of related acetamidophenyl compounds in synthetic organic chemistry (Takeuchi & Koyama, 1982).

Antipsychotic Agents

Research by L. Wise et al. (1987) on 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of novel potential antipsychotic agents, sheds light on the synthesis and pharmacological evaluation of compounds with structures related to the chemical . These findings contribute to the understanding of how such structures can be utilized in developing therapeutic agents without the typical side effects associated with conventional antipsychotic drugs (Wise et al., 1987).

Solubility and Pharmaceutical Interpretation

D. Grant et al. (1984) conducted a study on the aqueous solubilities of various compounds, including acetaminophen, to understand their physicochemical properties better. Although not directly related to benorylate, this research provides a framework for analyzing the solubility and pharmaceutical applications of similar acetamidophenyl compounds (Grant et al., 1984).

Antitumor Activity Evaluation

L. Yurttaş et al. (2015) synthesized and evaluated the antitumor activity of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, using structures akin to the chemical in focus. This study underscores the potential use of such compounds in designing and synthesizing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Green Synthesis in Ionic Liquid Media

A. Shahvelayati et al. (2017) described a green synthesis approach for synthesizing functionalized thiazol-2(3H)-imine derivatives, demonstrating the versatility of using ionic liquids as green solvents for synthesizing complex organic molecules. This research highlights sustainable practices in chemical synthesis and the potential environmental benefits (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

properties

IUPAC Name

[4-[(4-acetamidophenyl)iminomethyl]phenyl] 2-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-16(27)26-20-11-9-19(10-12-20)25-15-18-7-13-21(14-8-18)31-24(29)22-5-3-4-6-23(22)30-17(2)28/h3-15H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVYEMGMFBQTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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